![molecular formula C18H15ClN4O3 B2548744 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol CAS No. 2097904-27-1](/img/structure/B2548744.png)
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol is a useful research compound. Its molecular formula is C18H15ClN4O3 and its molecular weight is 370.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrophilic Substitution Reactions
- Chlorination, Sulphonation, and Nitration: Pyrrolo[1,2-a]quinoxalines, including related compounds, undergo smooth electrophilic substitution reactions. Chlorination, in particular, yields monochloro-derivatives like 1-chloro-pyrrolo[1,2-a]quinoxaline, with 3-chloro-compounds formed based on proton magnetic resonance evidence. These reactions are crucial in synthesizing various derivatives for further applications (Cheeseman & Tuck, 1967).
Chemical Synthesis and Modification
- Halogenation of C1 H Bond: The selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines is significant for pharmaceutical research and organic synthesis. This process allows for the introduction of various functional groups, expanding the utility of these compounds in different synthetic applications (Le et al., 2021).
Synthesis of Complex Molecules
- Piperidine–Iodine as a Dual System Catalyst: The synthesis of complex molecules, like 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives, involves piperidine–iodine as a dual system catalyst. This method highlights the versatility of pyrrolo[1,2-a]quinoxalines in forming structurally diverse and potentially biologically active molecules (Alizadeh et al., 2014).
Heteroarylation Processes
- Heteroarylation of Acetonitriles: α-Chloroquinoxalines, closely related to the compound , have been used to heteroarylate pyridin-2-yl and quinolin2-ylacetonitriles, leading to the synthesis of compounds containing pyridine and quinoline nuclei. This process is important for developing new materials and pharmaceuticals (Kozynchenko et al., 1990).
Structural Studies
- Crystal Structure Analysis: Detailed structural analyses of compounds within the pyrrolo[1,2-a]quinoxaline family have been conducted using techniques like X-ray crystallography. These studies provide insights into the molecular geometry and potential interaction sites for biological activities (Kannan et al., 2013).
Synthesis Techniques
- Diels-Alder Reactions: Pyrrolo[1,2-a]quinoxalines can be synthesized efficiently via Diels-Alder reactions, demonstrating the adaptability of this compound class in synthetic organic chemistry (Zhang et al., 2006).
Catalytic Behavior in Polymerization
- Iron and Cobalt Dichloride Complexes: The synthesis of iron and cobalt dichloride complexes bearing quinoxaline derivatives and their catalytic behavior in ethylene reactivity demonstrate the potential of these compounds in industrial applications like polymerization (Sun et al., 2007).
Propiedades
IUPAC Name |
3-chloro-5-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-13-7-11(8-21-17(13)24)18(25)23-6-5-12(10-23)26-16-9-20-14-3-1-2-4-15(14)22-16/h1-4,7-9,12H,5-6,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYFAQQJSGQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CNC(=O)C(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)
![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)
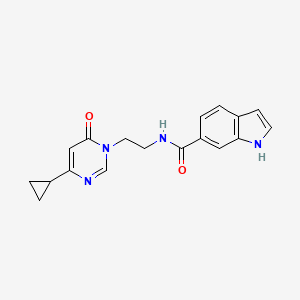
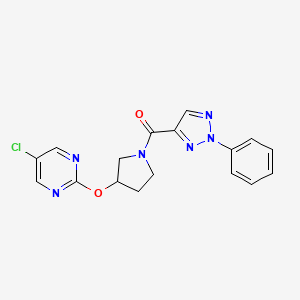


![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)

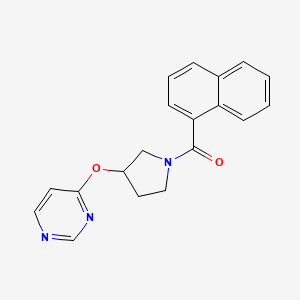
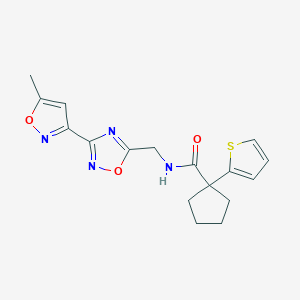
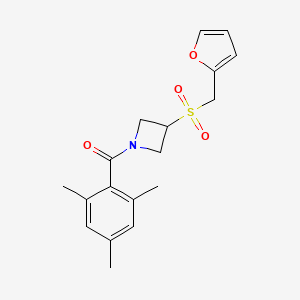
![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)
